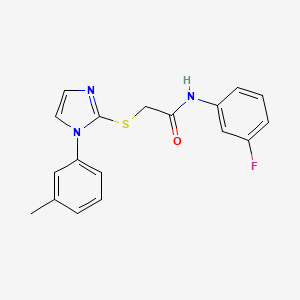
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It contains a nitro group (-NO2), a hydrazine group (-NH-NH2), and a fluorobenzylidene group (C6H4F). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the fluorobenzylidene group suggests that this compound could exist as E and Z isomers .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions to form amines, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Applications De Recherche Scientifique
Antimicrobial Activity
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide has been explored for its antimicrobial properties. A study demonstrated that fluorobenzamides containing the thiazole and thiazolidine ring structures exhibited promising antimicrobial activity. Specifically, compounds with a fluorine atom at the 4th position of the benzoyl group significantly enhanced antimicrobial effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as against fungal strains (Desai, Rajpara & Joshi, 2013).
Photonic Applications
The compound's derivatives have been evaluated for their potential in photonic applications. Research focused on the third-order nonlinear optical properties of hydrazone derivatives, revealing that these compounds exhibit reverse saturable absorption, indicating promise for photonic devices due to their high third-order nonlinearity (Nair et al., 2022).
X-ray Crystallography and Molecular Structure
Studies have also used X-ray crystallography to analyze the molecular structure of hydrazone derivatives. One such study synthesized and characterized hydrazone derivatives with a 1,2,3-triazole entity, revealing how these compounds' molecular structures facilitate weak non-classical intermolecular C–H···O hydrogen bonds (Chia et al., 2014).
Chemical Synthesis and Reactivity
Research has explored the chemical synthesis and reactivity of related hydrazine derivatives. Potassium tert-butoxide promoted intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines was studied, showing efficient synthesis of 1-aryl-1H-indazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Esmaeili-Marandi et al., 2014).
Xanthine Oxidase Inhibitory Activity
Hydrazones have also been investigated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. Structural characterization and inhibitory activity testing revealed that certain hydrazone derivatives show promising xanthine oxidase inhibitory activity (Han, Guo & Xue, 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4/c17-13-5-1-11(2-6-13)9-19-20-15(22)10-18-16(23)12-3-7-14(8-4-12)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCZNJMTACBHDC-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2830303.png)
![2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide](/img/structure/B2830304.png)

![1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2830307.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2830308.png)
![3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2830309.png)
![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)
![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)
![N~1~,N~1~-diethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B2830315.png)
![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2830322.png)
